molecular formula C13H11F3N2O2 B2836145 ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate CAS No. 93618-46-3

ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate

Cat. No.: B2836145
CAS No.: 93618-46-3
M. Wt: 284.238
InChI Key: QZBSWLGAOQQJNN-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate (CAS 639784-60-4) is a pyrazole-based compound featuring a trifluoromethylphenyl substituent at position 3 and an ethyl ester group at position 5 of the heterocyclic ring. Its molecular formula is C₁₃H₁₁F₃N₂O₂, with a molecular weight of 284.23 g/mol. The compound is sparingly soluble in organic solvents such as chloroform, methanol, and DMSO, making it suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBSWLGAOQQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs in Pyrazole Carboxylates

Pyrazole carboxylates with varied substituents demonstrate distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target compound (639784-60-4) 3-(Trifluoromethyl)phenyl, ethyl ester C₁₃H₁₁F₃N₂O₂ 284.23 Research chemical; moderate solubility
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (1326810-54-1) 3-Fluoro-4-methoxyphenyl C₁₃H₁₃FN₂O₃ 264.25 Intermediate for pharmaceuticals
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate (723339-63-7) 3-Methoxyphenyl C₁₂H₁₂N₂O₃ 244.24 Used in agrochemical synthesis
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1001519-11-4) N1-ethyl, 3-(trifluoromethyl) C₉H₁₁F₃N₂O₂ 236.19 Enhanced lipophilicity due to N-alkylation

Key Observations :

  • Electron-withdrawing vs.
  • N-Substitution : Alkylation of the pyrazole nitrogen (CAS 1001519-11-4) reduces hydrogen-bonding capacity, which may affect solubility and biological target interactions .
Heterocyclic Variants

Replacing the pyrazole core with other heterocycles significantly alters properties:

Compound Name (CAS) Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (1087784-68-6) 1,2,4-Triazole C₁₂H₁₀F₃N₃O₂ 285.22 Higher nitrogen content; potential protease inhibition
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole hybrid C₂₁H₁₆ClFN₂O₂S 414.88 Dual heterocyclic system; enhanced rigidity

Key Observations :

  • Triazole vs.
  • Thiazole Hybrids : Thiazole-containing derivatives (e.g., ) exhibit structural rigidity, which may improve binding specificity in enzyme inhibition.

Key Observations :

  • Substituent Impact: The presence of a benzoylamino group (e.g., ) correlates with enzyme inhibitory activity, suggesting that functionalization at the phenyl ring can modulate biological effects.

Biological Activity

Ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H11F3N2O2 and a molar mass of 284.23 g/mol. The trifluoromethyl group enhances the compound's stability and lipophilicity, which is significant for its biological activity. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC13H11F3N2O2
Molar Mass284.23 g/mol
CAS Number93618-46-3
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antiviral Activity

The compound has also shown potential antiviral properties, particularly against viral infections such as influenza and HIV. Research indicates that it can inhibit viral replication by interfering with viral entry mechanisms and modulating host cell signaling pathways.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects in various in vitro and in vivo models. It demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent studies highlight the compound's anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways like PI3K/Akt and MAPK.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Applied Microbiology reported that this compound exhibited an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism : In a model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema in rats, with an inhibition percentage comparable to that of indomethacin .
  • Cancer Cell Line Studies : Research conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Signaling Modulation : It modulates key signaling pathways associated with cell proliferation and survival, which is crucial for its anticancer activity.

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